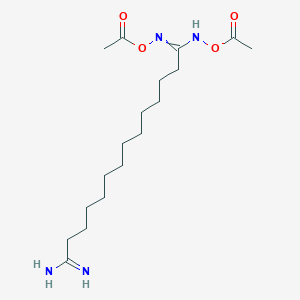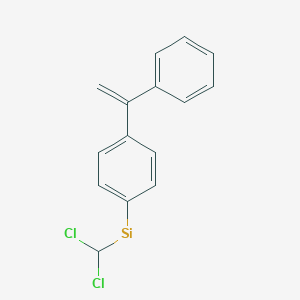
2,4-Bis(glycidyloxy)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(glycidyloxy)pentane is an organic compound with the molecular formula C11H20O4. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is used in various industrial applications due to its unique chemical properties, including its ability to form cross-linked polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(glycidyloxy)pentane typically involves the reaction of 2,4-pentanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then dehydrochlorinated to form the glycidyl ether.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger volumes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(glycidyloxy)pentane undergoes various chemical reactions, including:
Epoxy Ring-Opening Reactions: The epoxy groups in the compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl-containing products.
Polymerization: The compound can undergo polymerization reactions to form cross-linked polymers, which are used in coatings, adhesives, and composite materials.
Common Reagents and Conditions
Amines: React with the epoxy groups under mild conditions to form amine-cured resins.
Alcohols: React with the epoxy groups in the presence of catalysts such as Lewis acids to form ether linkages.
Thiols: React with the epoxy groups to form thioether linkages.
Major Products Formed
Hydroxyl-Containing Products: Formed from the ring-opening reactions with nucleophiles.
Cross-Linked Polymers: Formed from polymerization reactions, which are used in various industrial applications.
Applications De Recherche Scientifique
2,4-Bis(glycidyloxy)pentane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the development of advanced materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of high-performance coatings, adhesives, and composite materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis(glycidyloxy)pentane primarily involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is harnessed in the formation of cross-linked polymers and other advanced materials. The molecular targets and pathways involved include the interaction with nucleophiles such as amines, alcohols, and thiols, which facilitate the formation of stable chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A Diglycidyl Ether: Another glycidyl ether with similar reactivity but different structural properties.
2,2-Bis(phenyl-4-glycidoxy)propane: A compound with similar epoxy functionality but different molecular structure.
Uniqueness
2,4-Bis(glycidyloxy)pentane is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to form highly cross-linked polymers makes it valuable in applications requiring high mechanical strength and chemical resistance.
Propriétés
Numéro CAS |
638128-12-8 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-[4-(oxiran-2-ylmethoxy)pentan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C11H20O4/c1-8(12-4-10-6-14-10)3-9(2)13-5-11-7-15-11/h8-11H,3-7H2,1-2H3 |
Clé InChI |
SNEAJGFLXVSFGK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)OCC1CO1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)

![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)


![Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-](/img/structure/B12589970.png)
![Acetonitrile,[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589978.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)

![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
